(S)-5-Oxotetrahydrofuran-2-carbonyl chloride
Overview
Description
A compound’s description usually includes its molecular formula, structure, and the type of chemical compound it is. For example, whether it’s an organic or inorganic compound, its functional groups, etc.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reaction conditions, and the yield.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions needed for the reactions, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Chemical properties might include acidity or basicity, stability, reactivity with other compounds, etc.Scientific Research Applications
Biomass Conversion and Biofuel Production
(S)-5-Oxotetrahydrofuran-2-carbonyl chloride is an intermediate in the production of biofuels and polymers from biomass-derived materials. Dutta, Wu, and Mascal (2015) described how acid chloride derivatives like 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) can be produced from precursors like 5-(chloromethyl) furfural (CMF), offering a pathway to convert biomass into valuable chemicals (Dutta, Wu, & Mascal, 2015).
Catalysis and Chemical Synthesis
In the field of chemical synthesis, (S)-5-Oxotetrahydrofuran-2-carbonyl chloride is used in various catalytic processes. For example, Gold(III) chloride was used by A. H. and Krause (2001) to catalyze the conversion of functionalized α-hydroxyallenes into 2,5-dihydrofurans, demonstrating the compound's utility in creating chemically diverse structures (A. H. and Krause, 2001). Additionally, Singh et al. (2006) showed the use of 2-oxoglutaric acid in creating 5-oxotetrahydrofuran-2-carboxylic acids, highlighting the compound's role in the synthesis of complex organic structures (Singh et al., 2006).
Environmental Chemistry
Gorak et al. (2009) investigated the use of 5-arylfuran-2-carbonyl chlorides in the synthesis of various heterocyclic compounds, which is relevant in understanding environmental degradation processes and atmospheric reactions involving similar compounds (Gorak et al., 2009).
Green Chemistry
In the context of green chemistry, Guo, Fang, and Zhou (2012) demonstrated the conversion of fructose and glucose into 5-hydroxymethylfurfural using lignin-derived catalysts. This research highlights the potential of using (S)-5-Oxotetrahydrofuran-2-carbonyl chloride and related compounds in sustainable chemical processes (Guo, Fang, & Zhou, 2012).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.
Future Directions
This could involve potential applications of the compound, areas of research that could be pursued, and how the compound could be modified to enhance its properties or reduce its hazards.
For a specific compound like “(S)-5-Oxotetrahydrofuran-2-carbonyl chloride”, you would need to refer to scientific literature or databases that have information on this compound. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If you have access to scientific databases or journals, they might be a good place to start your search. You could also try reaching out to researchers who work in this field for more information.
properties
IUPAC Name |
(2S)-5-oxooxolane-2-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO3/c6-5(8)3-1-2-4(7)9-3/h3H,1-2H2/t3-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDIFJWAEOADAZ-VKHMYHEASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)O[C@@H]1C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-Oxotetrahydrofuran-2-carbonyl chloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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